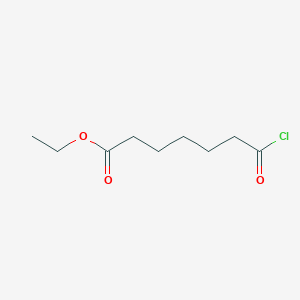

Ethyl 6-(Chloroformyl)hexanoate

Übersicht

Beschreibung

Clonazoline is a small molecule with the chemical formula C₁₄H₁₃ClN₂ . It is known for its role as a coronary vasodilator and an imidazoline sympathomimetic, acting as an alpha-adrenoreceptor agonist. Historically, it has been used as a nasal decongestant and vasoconstrictor .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Clonazolin beinhaltet die Reaktion von 4-Chlornaphthalin-1-carbaldehyd mit Ethylendiamin unter bestimmten Bedingungen, um den Imidazolinring zu bilden. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und einen Katalysator, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Clonazolin beinhaltet oft eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation und Qualitätskontrollmaßnahmen umfassen, um die pharmazeutischen Standards zu erfüllen .

Arten von Reaktionen:

Oxidation: Clonazolin kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart starker Oxidationsmittel.

Reduktion: Es kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.

Substitution: Clonazolin kann an Substitutionsreaktionen teilnehmen, insbesondere nukleophile Substitutionen, aufgrund des Vorhandenseins des Chloratoms.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.

Hauptprodukte:

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung substituierter Imidazoline oder Naphthaline

Wissenschaftliche Forschungsanwendungen

Clonazolin wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Imidazolinderivaten verwendet.

Biologie: Untersucht für seine Auswirkungen auf Alpha-Adrenozeptoren und seine potenzielle Rolle bei der Modulation physiologischer Reaktionen.

Medizin: Erforscht für sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie allergischer Rhinitis, Sinusitis und anderen Atemwegserkrankungen.

Industrie: Verwendet in der Formulierung von Nasensprays und anderen pharmazeutischen Produkten

5. Wirkmechanismus

Clonazolin übt seine Wirkungen hauptsächlich durch seine Wirkung als Alpha-Adrenozeptor-Agonist aus. Es bindet an diese Rezeptoren, was zu Vasokonstriktion und verringerter Nasenverstopfung führt. Die molekularen Zielstrukturen umfassen Alpha-1- und Alpha-2-adrenerge Rezeptoren, die eine entscheidende Rolle bei der Regulierung des Gefäßtonus und des Blutflusses spielen .

Ähnliche Verbindungen:

Clonidin: Ein weiteres Imidazolinderivat mit ähnlichen Alpha-adrenergen Agonisteneigenschaften.

Oxymetazolin: Ein Nasenspray mit einem ähnlichen Wirkmechanismus.

Xylometazolin: Verwendet wegen seiner vasokonstriktiven Eigenschaften in Nasensprays.

Einzigartigkeit von Clonazolin: Clonazolin ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, effektiv mit Alpha-Adrenozeptoren zu interagieren. Sein Imidazolinring und das Vorhandensein des Chloratoms tragen zu seinem besonderen pharmakologischen Profil bei .

Wirkmechanismus

Clonazoline exerts its effects primarily through its action as an alpha-adrenoreceptor agonist. It binds to these receptors, leading to vasoconstriction and reduced nasal congestion. The molecular targets include alpha-1 and alpha-2 adrenergic receptors, which play a crucial role in regulating vascular tone and blood flow .

Vergleich Mit ähnlichen Verbindungen

Clonidine: Another imidazoline derivative with similar alpha-adrenergic agonist properties.

Oxymetazoline: A nasal decongestant with a similar mechanism of action.

Xylometazoline: Used for its vasoconstrictive properties in nasal decongestants.

Uniqueness of Clonazoline: Clonazoline is unique due to its specific chemical structure, which allows it to interact with alpha-adrenoreceptors effectively. Its imidazoline ring and the presence of the chlorine atom contribute to its distinct pharmacological profile .

Biologische Aktivität

Ethyl 6-(Chloroformyl)hexanoate, with the CAS number 14794-32-2, is a chemical compound that has garnered interest for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 206.67 g/mol. It is primarily utilized in agrochemical, pharmaceutical, and dyestuff applications . This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.

- Molecular Formula :

- Molecular Weight : 206.67 g/mol

- Density : 1.08 g/cm³

- Boiling Point : 141°C

- Flash Point : 92.9°C

- InChI Key : NYZNYLOIPHDFKS-UHFFFAOYSA-N

Agrochemical Uses

This compound has been noted for its application in agrochemicals, where it may function as an intermediate in the synthesis of various pesticides and herbicides. The compound's chloromethyl group is significant in enhancing the reactivity of the molecule, allowing for effective interactions with biological targets in pests .

Pharmaceutical Potential

Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. The presence of the chloroformyl group can enhance the compound's ability to penetrate biological membranes, potentially improving its efficacy as a therapeutic agent.

Antimicrobial Activity

A study investigating the antimicrobial properties of various chloroformyl derivatives found that compounds similar to this compound demonstrated significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .

Safety Considerations

This compound is classified as corrosive and can cause severe skin burns and eye damage upon contact. It is recommended to handle this compound with appropriate safety measures, including gloves and eye protection .

| Hazard Classification | Description |

|---|---|

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1C) |

| Eye Damage | Causes serious eye damage (Category 1) |

| Respiratory Irritation | May cause respiratory irritation (Category 3) |

Eigenschaften

IUPAC Name |

ethyl 7-chloro-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNYLOIPHDFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337527 | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14794-32-2 | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-(Chloroformyl)hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.